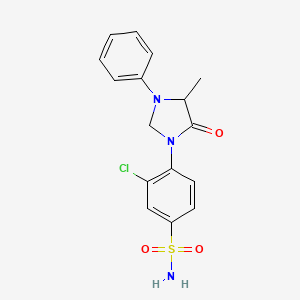
3-Chloro-4-(4-methyl-5-oxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide
Cat. No. B8565265
Key on ui cas rn:
53298-14-9
M. Wt: 365.8 g/mol
InChI Key: NJWPBUCTYQFQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03963706
Procedure details


2-Anilino-N-(2-chloro-4-sulfamoylphenyl)-propionamide (3.5 g) was dissolved in ethanol (100 ml) and reacted with paraformaldehyde (0,7 g) as before to yield 1.8 g, m.p. 202°C
Name
2-Anilino-N-(2-chloro-4-sulfamoylphenyl)-propionamide
Quantity
3.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH:8]([CH3:23])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=1[Cl:22])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:24]=O>C(O)C>[CH3:23][CH:8]1[N:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:24][N:11]([C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=2[Cl:22])[C:9]1=[O:10]
|
Inputs


Step One
|
Name
|
2-Anilino-N-(2-chloro-4-sulfamoylphenyl)-propionamide
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C(C(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 1.8 g, m.p. 202°C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1C(N(CN1C1=CC=CC=C1)C1=C(C=C(C=C1)S(N)(=O)=O)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
